

# A Comparative Guide to Analytical Standards of DL-Cystathionine Dihydrochloride

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## Compound of Interest

Compound Name: *DL-Cystathionine dihydrochloride*

Cat. No.: *B10861756*

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For researchers, scientists, and professionals in drug development, the selection of a suitable analytical standard is a critical step to ensure the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of commercially available analytical standards for **DL-Cystathionine dihydrochloride**, along with detailed experimental protocols for its analysis and stability assessment.

## Comparison of Commercial Standards

The quality and purity of an analytical standard are paramount. Below is a comparison of commercially available standards for cystathionine, including the DL-racemic mixture and the L-isomer. It is important to note that DL-Cystathionine is a mixture of four isomers: L-cystathionine, D-cystathionine, L-allo cystathionine, and D-allo cystathionine.

Supplier	Product Name	Purity	Analytical Method(s)
MedChemExpress	L-Cystathionine dihydrochloride (Standard)	99.87% (HPLC), 99.14% (qNMR)[1]	HPLC, 1H NMR, MS[1]
Bertin Bioreagent	DL-Cystathionine (hydrochloride)	≥95%	Not specified
LGC Standards	L-(+)-Cystathionine	>95%	HPLC
Sigma-Aldrich	L-Cystathionine	≥98%	TLC
InvivoChem	DL-Cystathionine	≥98%	Not specified

Note: The Certificate of Analysis for the MedChemExpress L-Cystathionine dihydrochloride standard provides the most detailed information regarding its purity and characterization.[1] For **DL-Cystathionine dihydrochloride**, purity specifications are more general. Researchers should request a lot-specific Certificate of Analysis from the supplier for detailed purity information.

## Alternative Analytical Standards

As DL-Cystathionine is a mixture of stereoisomers, the individual isomers can also be utilized as analytical standards, particularly for stereospecific assays.

- L-Cystathionine: This is the most common and well-characterized isomer. Several suppliers offer high-purity L-Cystathionine and its dihydrochloride salt.[2][3][4][5][6][7]
- DL-Allocystathionine: This diastereomer of cystathionine is also available commercially and can be used as a reference material.

The choice of standard will depend on the specific requirements of the analytical method, such as the need to resolve and quantify individual stereoisomers.

## Experimental Protocols

## Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for amino acid analysis and is suitable for determining the purity of **DL-Cystathionine dihydrochloride**. Since underivatized amino acids often exhibit poor retention in reversed-phase chromatography and lack a strong UV chromophore, pre-column derivatization with a reagent such as o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is commonly employed.

### Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) with a UV or fluorescence detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m).

### Reagents:

- **DL-Cystathionine dihydrochloride** standard and sample.
- Mobile Phase A: 40 mM Phosphate buffer, pH 7.8.
- Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10 v/v/v).
- Derivatization reagent (e.g., OPA/FMOC).
- High-purity water and solvents.

### Procedure:

- Standard and Sample Preparation:
  - Accurately weigh and dissolve the **DL-Cystathionine dihydrochloride** standard in a suitable solvent (e.g., water or dilute acid) to prepare a stock solution.
  - Prepare a series of calibration standards by diluting the stock solution.
  - Prepare the sample solution at a similar concentration.

- Derivatization (Pre-column):
  - Follow a validated protocol for the chosen derivatization reagent (e.g., OPA or FMOC). This typically involves mixing the sample/standard with the reagent and a buffer and allowing the reaction to proceed for a specific time.
- Chromatographic Conditions:
  - Column: C18 reversed-phase column.
  - Mobile Phase: A gradient elution is typically used. An example gradient is:
    - 0-2 min: 10% B
    - 2-20 min: 10-60% B
    - 20-25 min: 60-10% B
    - 25-30 min: 10% B
  - Flow Rate: 1.0 mL/min.
  - Detection: UV absorbance at a wavelength appropriate for the derivative (e.g., 338 nm for OPA) or fluorescence detection.
- Data Analysis:
  - Integrate the peak areas of the cystathionine derivative in the chromatograms of the standards and the sample.
  - Construct a calibration curve by plotting peak area against concentration for the standards.
  - Determine the concentration of DL-Cystathionine in the sample from the calibration curve and calculate the purity.

## Identity Confirmation and Purity by LC-MS/MS

This protocol provides a highly specific and sensitive method for the identification and quantification of DL-Cystathionine.

Instrumentation:

- Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
- Reversed-phase C18 or HILIC column.

Reagents:

- **DL-Cystathionine dihydrochloride** standard and sample.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- High-purity water and solvents.

Procedure:

- Standard and Sample Preparation:
  - Prepare standard and sample solutions as described in the HPLC protocol. Derivatization is often not necessary for LC-MS analysis.
- LC-MS/MS Conditions:
  - Column: C18 or HILIC column.
  - Mobile Phase: A suitable gradient to achieve good retention and peak shape.
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - MS/MS Detection: Monitor the precursor-to-product ion transitions for cystathionine. The exact m/z values will depend on the ionization state.
- Data Analysis:

- Confirm the identity of DL-Cystathionine by comparing the retention time and the mass spectrum of the sample with that of the analytical standard.
- Quantify the purity by comparing the peak area of the sample to that of the standard of a known concentration.

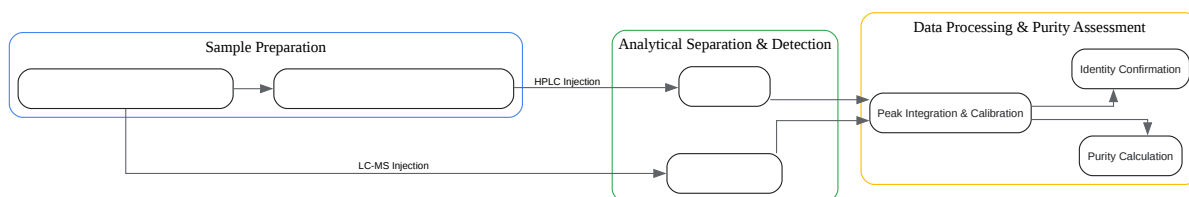
## Stability-Indicating Method Development and Forced Degradation Studies

Forced degradation studies are essential to develop a stability-indicating analytical method that can separate the intact drug from its degradation products.

Procedure:

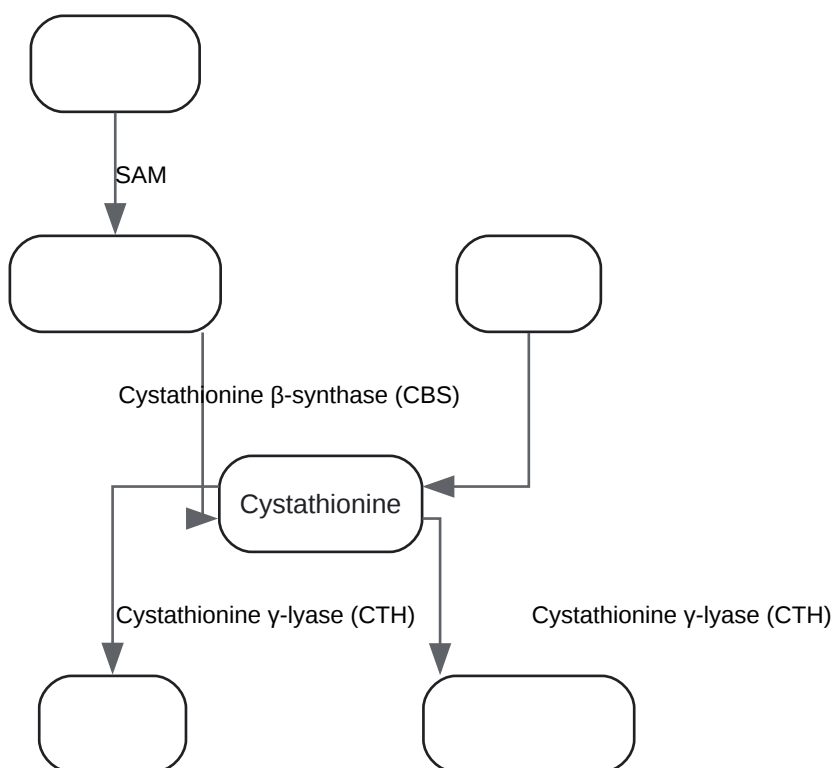
- Stress Conditions: Subject the **DL-Cystathionine dihydrochloride** to a range of stress conditions as recommended by ICH guidelines. The goal is to achieve 5-20% degradation.[3]
  - Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
  - Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
  - Oxidation: 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours.
  - Thermal Degradation: 105°C for 48 hours.
  - Photostability: Expose to light according to ICH Q1B guidelines.
- Analysis of Stressed Samples:
  - Analyze the stressed samples using the developed HPLC or LC-MS method.
- Method Validation:
  - Validate the analytical method to demonstrate that it is specific, accurate, precise, and linear for the analysis of **DL-Cystathionine dihydrochloride** and its degradation products. Peak purity analysis should be performed to ensure that the main peak is free from co-eluting degradants.

## Visualizations



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### Analytical Workflow for **DL-Cystathionine Dihydrochloride**



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### Transsulfuration Pathway Involving Cystathionine

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